Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Description
Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 35220-24-7) is a substituted imidazo[1,2-a]pyridine derivative with a molecular weight of 219.24 g/mol. Structurally, it features a methyl group at position 2 and an amino group at position 5 of the imidazo[1,2-a]pyridine core, along with an ethyl ester at position 3 (Figure 1). This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of bioactive molecules targeting receptors or enzymes .
Key characteristics:
Properties
IUPAC Name |
ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVYNZCSZKUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611249 | |
| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35220-24-7 | |
| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Methods
General Synthetic Pathways
The synthesis of ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Condensation Reaction : The primary method involves the condensation of 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate or similar reagents.
Hydrolysis : Subsequent hydrolysis of the resulting imidazo[1,2-a]pyridine intermediates can yield the final carboxylate product.
Specific Preparation Methods
Method A: Reflux Condensation
Reagents :
- 2-Aminopyridine (0.01 mol)
- Ethyl 2-chloroacetoacetate (0.011 mol)
- Sodium bicarbonate (NaHCO₃) as a base
- Solvent: 1,2-Dimethoxyethane
-
- Mix the reagents in a round-bottom flask.
- Heat the mixture at reflux for approximately 6 hours.
- After cooling, extract the product using dichloromethane and purify via column chromatography.
Yield : Approximately 62% with a melting point of 66-68°C.
Method B: Microwave-Assisted Synthesis
Reagents :
- 2-Aminopyridine (10 mmol)
- Ethyl 2-bromoacetoacetate (10 mmol)
- Solvent: Ethanol
-
- Combine the reagents in a microwave reactor.
- Heat under microwave irradiation for about 20 minutes.
- Cool and pour into cold water to precipitate the product.
- Collect and dry the solid.
Yield : Yields can reach up to 75% under optimized conditions.
Table 1: Summary of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Method A | 2-Aminopyridine, Ethyl 2-chloroacetoacetate | Reflux for 6 hours | 62 | Purified by column chromatography |
| Method B | 2-Aminopyridine, Ethyl 2-bromoacetoacetate | Microwave irradiation for 20 min | Up to 75 | Quick and efficient |
Characterization of Product
The synthesized compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) : Typically analyzed using $$^{1}H$$ NMR and $$^{13}C$$ NMR to confirm structure.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm purity.
Infrared Spectroscopy (IR) : Provides information about functional groups present in the compound.
Table 2: Characterization Data
| Technique | Observations |
|---|---|
| $$^{1}H$$ NMR | δ ppm: 9.29 (d), 7.59 (d), 4.41 (q), etc. |
| $$^{13}C$$ NMR | δ ppm: 161.7, 152.0, etc. |
| MS | m/z: [M+H]+ = 205 |
| IR | Peaks at cm$$^{-1}$$: 3410, 2999, etc. |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases or as a modulator of GABA receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity: The 5-amino group in the target compound increases nucleophilicity, facilitating electrophilic substitutions or hydrogen bonding in biological systems. In contrast, chloro (e.g., 943112-78-5) or methyl (e.g., 2549-19-1) substituents enhance lipophilicity and stability, respectively . Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide (NCS) to yield chlorinated products, whereas the amino group in the target compound may direct reactivity toward diazotization or acylation .
Physicochemical Properties :
- Melting Points : Derivatives with bulkier substituents (e.g., 7e: 164–167°C) exhibit higher melting points compared to simpler analogs, though data for the target compound are unavailable .
- IR Spectroscopy : Carboxylate esters show characteristic C=O stretches near 1700 cm⁻¹ (e.g., 1703 cm⁻¹ for 7d), consistent across analogs .
Biological Activity: Amino-Substituted Derivatives: The 5-amino group in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to halogenated analogs like 6-chloro derivatives, which are often intermediates . Aryl-Substituted Analogs: Ethyl 2-(4-chlorophenyl) derivatives demonstrate potent activity as receptor agonists, highlighting the role of aromatic substituents in target engagement .
Market and Availability :
- The target compound faces supply chain challenges, while chloro- and methyl-substituted analogs (e.g., 330858-13-4) are widely used as intermediates in pharmaceutical synthesis .
Biological Activity
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of this compound
This compound belongs to the imidazo[1,2-A]pyridine family, which is known for exhibiting significant pharmacological properties. This compound has been investigated for its potential use in treating various diseases, particularly those caused by multidrug-resistant pathogens.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cyclin-dependent Kinases (CDKs) : The compound has shown the ability to inhibit CDKs, leading to cell cycle arrest. This mechanism is particularly relevant in cancer therapy where controlling cell proliferation is crucial.
- Calcium Channels and GABA A Receptors : It interacts with calcium channels and GABA A receptors, influencing neuronal excitability and neurotransmission.
Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-A]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance:
- Minimum Inhibitory Concentration (MIC) : this compound exhibits promising MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains, indicating potent antimicrobial activity .
Anticancer Potential
The compound's ability to inhibit CDKs suggests its potential as an anticancer agent. Research indicates that it can suppress tumor cell growth through:
- Cell Cycle Arrest : By inhibiting CDKs, the compound can induce G1 phase arrest in cancer cells, thereby preventing their proliferation .
Study on Antimicrobial Efficacy
A high-throughput screening (HTS) approach identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors of M. tuberculosis. Notably, compounds with structural modifications showed improved activity against MDR strains:
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | ≤0.03 | Highly effective against MDR-TB |
| Compound B | 0.006 | Superior activity compared to existing drugs |
This study emphasizes the importance of structural optimization in enhancing the efficacy of imidazo[1,2-A]pyridine derivatives against resistant strains .
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various human cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| VERO | >10 | Low cytotoxicity |
| HeLa | >10 | Low cytotoxicity |
| HepG2 | >10 | Low cytotoxicity |
These results indicate a favorable safety profile for the compound in therapeutic applications, as it exhibited minimal toxicity at effective concentrations .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate?
The compound is typically synthesized via condensation reactions. For example, reacting 2-aminopyridine derivatives with ethyl esters (e.g., ethyl 3-oxopropanoate) in acetonitrile, often using CBr₄ as a catalyst. Reflux conditions (6–12 hours) and ethanol as a solvent are common. Post-reaction purification involves partitioning between ether-water, followed by crystallization . Yield optimization may require adjusting stoichiometry (e.g., 2-aminopyridine in 3:1 molar excess) and monitoring reaction progression via TLC .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality. For example, characteristic peaks for the ethyl group appear at δ ~1.43 ppm (triplet, CH₃) and δ ~4.42 ppm (quartet, CH₂) in CDCl₃ .
- IR spectroscopy : Detects carbonyl stretches (C=O) at ~1703 cm⁻¹ and amine N-H stretches .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₃O₂: 220.1086) .
Q. How are common synthetic impurities identified and resolved?
Impurities like unreacted starting materials or regioisomers are detected via HPLC or GC-MS. For example, ethyl ester hydrolysis products (carboxylic acids) may form under prolonged reflux. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
Discrepancies may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
- COSY/NOESY experiments : To confirm spatial correlations between protons and resolve overlapping signals .
- Deuterated solvent screening : DMSO-d₆ may shift peaks compared to CDCl₃ due to hydrogen bonding .
Q. What challenges arise in X-ray crystallography for structural confirmation?
Challenges include:
Q. How are DFT studies applied to predict electronic properties?
Computational methods (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potential surfaces, and vibrational spectra. Discrepancies between experimental and theoretical IR/NMR data may indicate solvation effects or conformational flexibility, necessitating implicit solvent models (e.g., PCM) .
Q. What strategies optimize regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Directing groups : The 5-amino group directs electrophilic substitution to the 6-position.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) at the 2-methyl position require Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Q. How are structure-activity relationships (SAR) explored for pharmacological applications?
- Derivatization : Introducing substituents (e.g., trifluoromethyl, pyridinyl) at the 5-amino or 2-methyl positions.
- Biological assays : Testing inhibition of kinases (e.g., PI3Kα) or antimicrobial activity via MIC assays. For example, HS-173 (a derivative) showed IC₅₀ values <100 nM in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
